molecular formula C16H11NO4 B13996336 3H-inden-1-yl 4-nitrobenzoate CAS No. 53820-85-2

3H-inden-1-yl 4-nitrobenzoate

Cat. No.: B13996336
CAS No.: 53820-85-2
M. Wt: 281.26 g/mol
InChI Key: VONKAHOYJCNYBE-UHFFFAOYSA-N
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Description

3H-inden-1-yl 4-nitrobenzoate is an organic compound with the molecular formula C16H11NO4. It contains a total of 34 bonds, including 23 non-hydrogen bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) . This compound is notable for its unique structure, which combines an indene moiety with a nitrobenzoate group.

Preparation Methods

The synthesis of 3H-inden-1-yl 4-nitrobenzoate typically involves the esterification of 3H-inden-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

3H-inden-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the indene moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and sulfonic acids (for sulfonation).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3H-inden-1-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in various biological assays, including antimicrobial and anticancer studies.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3H-inden-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indene moiety can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

3H-inden-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of an indene moiety with a nitrobenzoate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

53820-85-2

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

3H-inden-1-yl 4-nitrobenzoate

InChI

InChI=1S/C16H11NO4/c18-16(12-5-8-13(9-6-12)17(19)20)21-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2

InChI Key

VONKAHOYJCNYBE-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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